molecular formula C5H11Cl2N3 B1474137 (1-Methyl-1H-imidazol-4-yl)methanamine dihydrochloride CAS No. 1810069-97-6

(1-Methyl-1H-imidazol-4-yl)methanamine dihydrochloride

Cat. No.: B1474137
CAS No.: 1810069-97-6
M. Wt: 184.06 g/mol
InChI Key: LHYQSRAOEBDPSE-UHFFFAOYSA-N
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Description

(1-Methyl-1H-imidazol-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C5H11Cl2N3. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-imidazol-4-yl)methanamine dihydrochloride typically involves the alkylation of imidazole derivatives. One common method includes the reaction of 1-methylimidazole with formaldehyde and ammonium chloride under acidic conditions to form the desired product . The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-imidazol-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-4-carboxaldehyde, while substitution reactions can produce various N-substituted imidazole derivatives .

Mechanism of Action

The mechanism of action of (1-Methyl-1H-imidazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methyl-1H-imidazol-4-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

(1-methylimidazol-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.2ClH/c1-8-3-5(2-6)7-4-8;;/h3-4H,2,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYQSRAOEBDPSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Methyl-1H-imidazol-4-yl)methanamine dihydrochloride
Reactant of Route 2
(1-Methyl-1H-imidazol-4-yl)methanamine dihydrochloride
Reactant of Route 3
(1-Methyl-1H-imidazol-4-yl)methanamine dihydrochloride
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(1-Methyl-1H-imidazol-4-yl)methanamine dihydrochloride
Reactant of Route 5
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(1-Methyl-1H-imidazol-4-yl)methanamine dihydrochloride
Reactant of Route 6
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(1-Methyl-1H-imidazol-4-yl)methanamine dihydrochloride

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